

A Comparative Guide to FASN Inhibitors: TVB-3166 vs. C75

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An objective analysis of two prominent Fatty Acid Synthase inhibitors, detailing their mechanisms, efficacy, and experimental validation for researchers and drug development professionals.

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] While its expression is typically low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support rapid proliferation and survival.[2] This has made FASN an attractive target for anticancer drug development. This guide provides a detailed comparison of two key FASN inhibitors: **TVB-3166**, a newer, orally-available inhibitor, and C75, a well-studied first-generation inhibitor.

At a Glance: Key Differences



Feature	TVB-3166	C75
Mechanism	Reversible, selective inhibitor of FASN.[3]	Irreversible inhibitor, binds to the β-ketoacyl synthase domain.[4][5]
Oral Availability	Yes[3]	Limited, often administered via injection in studies.[6]
Potency (IC50)	42 nM (biochemical assay)[3]	35 μM (PC3 cells, clonogenic assay)[7]
Selectivity	High for FASN.[8][9]	Can have off-target effects, including CPT-1 stimulation. [10]
Key Side Effect	Generally well-tolerated in preclinical models.[11]	Significant weight loss and anorexia.[12][13]
Radiosensitization	Does not appear to radiosensitize cancer cells.[5]	Enhances radiation-induced killing of cancer cells.[5][7]

In-Depth Comparison: Mechanism and Efficacy

TVB-3166 and C75, while both targeting FASN, exhibit distinct pharmacological profiles that influence their therapeutic potential and research applications.

TVB-3166: A Potent and Selective Next-Generation Inhibitor

TVB-3166 is an orally-available, reversible, and highly selective inhibitor of FASN.[3][9] Its potency is demonstrated by a low nanomolar IC50 value of 42 nM in biochemical assays and 81 nM for cellular palmitate synthesis.[9] Preclinical studies have shown that **TVB-3166** induces apoptosis and inhibits tumor growth in various xenograft models at well-tolerated doses.[9][14] A key advantage of **TVB-3166** and related compounds is the absence of the significant weight loss that is a hallmark of C75 treatment.[9][13]

The mechanism of action for **TVB-3166** extends beyond simple inhibition of fatty acid synthesis. It has been shown to disrupt the architecture of lipid rafts, which are specialized



membrane microdomains crucial for signal transduction.[8][14] This disruption leads to the inhibition of major oncogenic signaling pathways, including PI3K-AKT-mTOR and β -catenin, ultimately leading to tumor cell-specific apoptosis.[8][14]

C75: A First-Generation Tool with Unique Properties

C75 is a synthetic, irreversible inhibitor of FASN that acts as a slow-binding inhibitor.[4][12] It has been instrumental in validating FASN as a therapeutic target. C75 demonstrates cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range (e.g., 35 μ M in PC3 prostate cancer cells).[6][7]

A distinguishing feature of C75 is its dual mechanism of action; it not only inhibits FASN but also stimulates carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation.[10] This dual action is thought to contribute to its potent effects on cellular metabolism.[10] However, this also contributes to significant side effects, most notably a rapid and reversible weight loss in animal models, which has limited its clinical development.[12] Interestingly, C75 has been shown to be the only FASN inhibitor among those tested (including TVB-3166 and Orlistat) that sensitizes prostate cancer cells to ionizing radiation.[5]

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for **TVB-3166** and C75.

Table 1: General Properties of TVB-3166 and C75



Property	TVB-3166	C75
Mechanism of Inhibition	Reversible[3]	Irreversible, slow-binding[4] [12]
Target Domain	Not specified in provided results	β-ketoacyl synthase[5][13]
Oral Availability	Yes[3]	No
Primary Advantage	High potency, selectivity, oral availability, well-tolerated[8][11]	Well-characterized research tool, radiosensitizing properties[5][7]
Primary Disadvantage	Does not radiosensitize cells[5]	Significant in vivo weight loss, lower potency[12][13]

Table 2: In Vitro Potency of TVB-3166 and C75

Assay / Cell Line	TVB-3166 IC50	C75 IC50
Biochemical FASN Assay	42 nM[3]	Not specified
Cellular Palmitate Synthesis	81 nM[9]	Not specified
PC3 Prostate Cancer Cells	Not specified	35 μM (clonogenic assay)[7]
LNCaP Prostate Cancer Cells	Not specified	50 μM (spheroid growth assay) [7]
A375 Melanoma Cells	Not specified	32.43 μM[7]

Table 3: Cellular and In Vivo Effects of TVB-3166 and C75

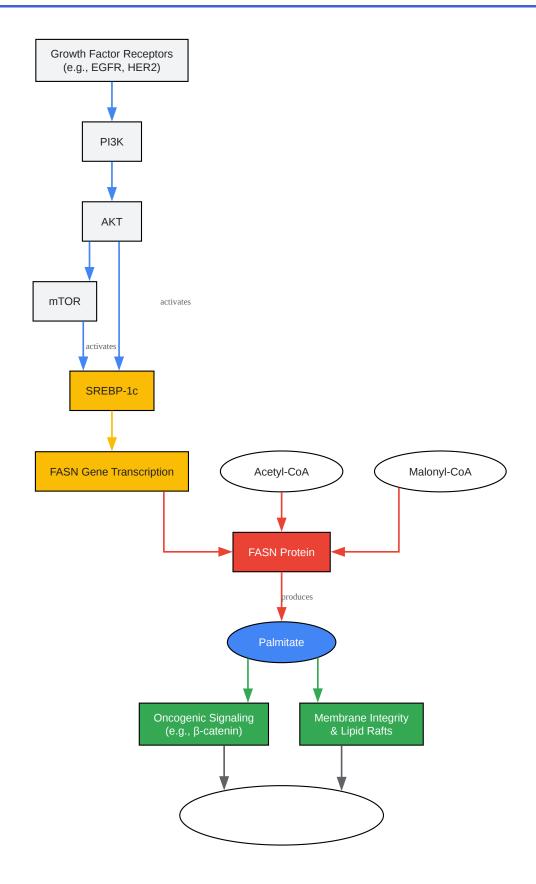


Effect	TVB-3166	C75
Induction of Apoptosis	Yes, in a tumor-cell specific manner[8][14]	Yes[4]
Inhibition of PI3K-AKT-mTOR Pathway	Yes[8][14]	Not specified
Inhibition of β-catenin Pathway	Yes[8][14]	Not specified
Disruption of Lipid Rafts	Yes[8][14]	Not specified
In Vivo Tumor Growth Inhibition	Yes, in a dose-dependent manner[8][15]	Yes[12]
In Vivo Weight Loss	No significant weight loss observed[9]	Yes, significant and reversible[12]
Radiosensitization	No[5]	Yes[5][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the FASN signaling pathway, the distinct mechanisms of **TVB-3166** and C75, and a typical experimental workflow.

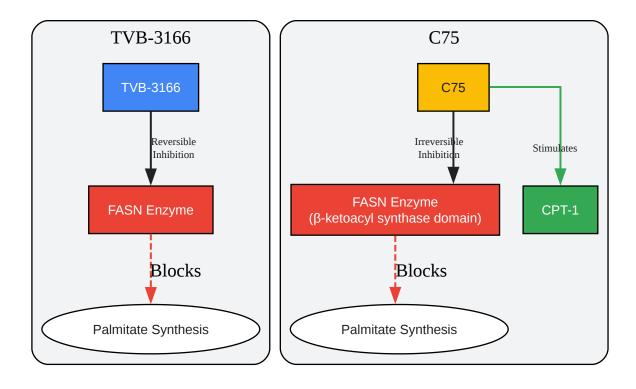




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Caption: FASN signaling pathway in cancer cells.





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Caption: Comparative mechanisms of TVB-3166 and C75.



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Caption: Experimental workflow for a clonogenic assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.

Clonogenic Survival Assay (for Radiosensitization)

This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor and/or radiation.



- Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) into 6-well plates at a density determined to yield approximately 50-150 colonies per plate for each treatment condition.
 Allow cells to attach for 24 hours.
- Treatment: Treat the cells with the FASN inhibitor (e.g., C75 at various concentrations) or vehicle control.
- Irradiation: Immediately after adding the inhibitor, irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6 Gy).
- Incubation: Remove the drug-containing medium after 24 hours, replace it with fresh medium, and incubate the cells for 10-14 days to allow for colony formation.
- Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.
- Analysis: Calculate the plating efficiency and the surviving fraction for each treatment. The
 enhancement ratio can be determined by comparing the dose of radiation required to
 achieve a certain level of cell kill with and without the inhibitor.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, TVB-3166 at various doses). Administer the compound as specified (e.g., oral gavage for TVB-3166) daily or on another prescribed schedule.[15]
- Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).[15] Monitor animal body weight and general health throughout the study.



- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and can be used for further analysis (e.g., Western blot, immunohistochemistry).
- Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Cellular Palmitate Synthesis Assay

This assay directly measures the enzymatic activity of FASN within cells.

- Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
- Inhibitor Treatment: Treat cells with various concentrations of the FASN inhibitor (e.g., TVB-3166) for a specified period.
- Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetate, to the culture medium and incubate for a period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.
- Lipid Extraction: Lyse the cells and perform a lipid extraction using a solvent system (e.g., chloroform/methanol).
- Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
- Analysis: Normalize the radioactivity counts to the total protein content in each sample.
 Calculate the IC50 value, which is the concentration of the inhibitor required to reduce palmitate synthesis by 50%.

Conclusion

TVB-3166 and C75 represent two distinct generations of FASN inhibitors. C75 has been a valuable research tool, elucidating the role of FASN in cancer and revealing unique biological effects like radiosensitization. However, its challenging side-effect profile, particularly anorexia and weight loss, has impeded its clinical translation.[13]



In contrast, **TVB-3166** emerges as a promising therapeutic candidate with high potency, selectivity, and oral bioavailability, devoid of the major toxicity concerns associated with C75.[8] [9] Its ability to disrupt multiple oncogenic signaling pathways provides a strong rationale for its continued investigation in clinical trials.[16] The choice between these inhibitors depends on the research or therapeutic goal: C75 remains relevant for studies on metabolic reprogramming and radiosensitization, while **TVB-3166** and its analogs represent the current forefront of clinical FASN inhibitor development.

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